molecular formula C5H10N2O3 B8792894 Methyl 2-(2-Aminoacetamido)Acetate

Methyl 2-(2-Aminoacetamido)Acetate

Cat. No.: B8792894
M. Wt: 146.14 g/mol
InChI Key: XXNZVJWJWMVONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-aminoacetamido)acetate is a methyl ester derivative of the dipeptide glycylglycine, where the carboxylic acid terminus is esterified with a methyl group. The methyl ester variant likely has the molecular formula C₅H₁₀N₂O₃ and a molecular weight of 146.14 g/mol. This compound features a primary amino group and an amide linkage, making it a versatile intermediate in peptide synthesis and pharmaceutical chemistry. Its methyl ester group enhances lipophilicity compared to the free acid form, facilitating solubility in organic solvents for synthetic applications .

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

methyl 2-[(2-aminoacetyl)amino]acetate

InChI

InChI=1S/C5H10N2O3/c1-10-5(9)3-7-4(8)2-6/h2-3,6H2,1H3,(H,7,8)

InChI Key

XXNZVJWJWMVONK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table highlights key structural and physicochemical differences between methyl 2-(2-aminoacetamido)acetate and its analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₅H₁₀N₂O₃ 146.14 Methyl ester, amino, amide High reactivity due to free amino group; used in peptide coupling reactions
Benzyl 2-(2-aminoacetamido)acetate (CAS 1842-55-3) C₁₁H₁₄N₂O₃ 222.24 Benzyl ester, amino, amide Benzyl group offers stability; removed via hydrogenolysis
2-(2-Acetamidoacetamido)acetic acid (CAS 5687-48-9) C₆H₁₀N₂O₄ 174.16 Acetamido, amide, carboxylic acid Increased lipophilicity; hazards include skin/eye irritation
Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate (CAS 1597771-06-6) C₇H₁₀F₃NO₃ 213.16 Ethyl ester, trifluoroacetamido Trifluoromethyl group enhances metabolic stability

Key Observations :

  • Ester Groups : Methyl esters hydrolyze more readily under acidic/basic conditions compared to benzyl esters, which require catalytic hydrogenation for deprotection . Ethyl esters (e.g., ) balance hydrolytic stability and synthetic utility.
  • Substituent Effects: The amino group in this compound enables direct participation in peptide bond formation, whereas acetamido derivatives () are less reactive but more lipophilic.

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